Cas no 1207829-84-2 (4-(3,4-Dichlorophenyl)picolinic acid)

4-(3,4-Dichlorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3,4-Dichlorophenyl)picolinicacid
- 1207829-84-2
- 1207725-60-7
- PD128067
- 4-(3,4-Dichlorophenyl)-2-pyridinecarboxylic acid
- DB-152467
- SCHEMBL3355376
- 4-(3,4-Dichlorophenyl)picolinic acid, 95%
- 4-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
- 4-(3,4-Dichlorophenyl)picolinic acid
- MFCD18207563
- CHEMBL3407874
- BDBM50072092
-
- インチ: 1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17)
- InChIKey: GUIGBRQFIGTKEP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CN=C(C(=O)O)C=1)Cl
計算された属性
- せいみつぶんしりょう: 266.9853839g/mol
- どういたいしつりょう: 266.9853839g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 50.2Ų
4-(3,4-Dichlorophenyl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A137716-1g |
4-(3,4-Dichlorophenyl)picolinic acid |
1207829-84-2 | 95+% | 1g |
$700.0 | 2024-04-25 | |
abcr | AB324904-5g |
4-(3,4-Dichlorophenyl)picolinic acid, 95%; . |
1207829-84-2 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-(3,4-Dichlorophenyl)picolinic acid 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
4-(3,4-Dichlorophenyl)picolinic acidに関する追加情報
Introduction to 4-(3,4-Dichlorophenyl)picolinic Acid (CAS No: 1207829-84-2)
4-(3,4-Dichlorophenyl)picolinic acid, with the chemical formula C11H5Cl2O3, is a significant compound in the field of pharmaceutical and biochemical research. Its unique structural properties make it a valuable intermediate in the synthesis of various therapeutic agents. This article provides an in-depth exploration of this compound, its applications, and the latest research findings that highlight its potential in medicinal chemistry.
The compound belongs to the class of heterocyclic aromatic carboxylic acids, characterized by a pyridine ring linked to a phenyl group that is further substituted with two chlorine atoms. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a subject of interest for researchers exploring novel drug candidates.
CAS No: 1207829-84-2 is a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular structure of 4-(3,4-Dichlorophenyl)picolinic acid consists of a pyridine core with a carboxylic acid group at one position and a dichlorophenyl substituent at another. This configuration allows for diverse functionalization, enabling the development of derivatives with tailored properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(3,4-Dichlorophenyl)picolinic acid. Studies have demonstrated its role as a precursor in the synthesis of inhibitors targeting various biological pathways. One notable area of research involves its application in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Research published in leading journals has highlighted the compound's ability to modulate enzyme activity through competitive binding at active sites. For instance, studies have shown that derivatives of 4-(3,4-Dichlorophenyl)picolinic acid can inhibit Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses. This finding opens up possibilities for treating autoimmune disorders and chronic inflammation.
The synthesis of 4-(3,4-Dichlorophenyl)picolinic acid involves multi-step organic reactions, typically starting from commercially available precursors such as 3,4-dichlorobenzaldehyde and picolinic acid. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One innovative approach involves the use of catalytic hydrogenation and palladium-based catalysts to facilitate key transformations. These methods not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry. The development of such sustainable synthetic routes is essential for large-scale production and commercialization.
The biological activity of 4-(3,4-Dichlorophenyl)picolinic acid has been further investigated through in vitro and in vivo studies. Researchers have observed significant inhibitory effects on various enzymes associated with metabolic disorders and neurodegenerative diseases. For example, preliminary data suggest that certain derivatives may help regulate glucose metabolism by inhibiting key enzymes like AMPK (AMP-activated protein kinase).
Moreover, the compound's interaction with biological targets has been studied using computational modeling techniques. Molecular docking simulations have revealed that 4-(3,4-Dichlorophenyl)picolinic acid can bind effectively to specific pockets on enzymes, thereby modulating their activity. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles.
The pharmaceutical industry has taken note of these findings and is actively exploring licensing opportunities for further development. Collaborative efforts between academic researchers and drug discovery companies are underway to translate these laboratory discoveries into clinical candidates. This interdisciplinary approach underscores the importance of 4-(3,4-Dichlorophenyl)picolinic acid as a building block for novel therapeutics.
The regulatory landscape for new drug development also plays a crucial role in determining the commercial viability of compounds like 4-(3,4-Dichlorophenyl)picolinic acid. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing are essential steps before any therapeutic agent can reach patients. Regulatory agencies such as the FDA and EMA provide guidelines to ensure that new drugs are safe and effective.
In conclusion, 4-(3,4-Dichlorophenyl)picolinic acid represents a promising candidate in pharmaceutical research due to its unique structural features and biological activities. Ongoing studies continue to uncover new therapeutic applications, while advancements in synthetic chemistry enhance production efficiency. As research progresses, this compound is poised to contribute significantly to the development of next-generation drugs targeting various diseases.
1207829-84-2 (4-(3,4-Dichlorophenyl)picolinic acid) 関連製品
- 178249-41-7(Orphanin FQ (1-11))
- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 1256822-42-0(Methyl 5-fluoro-4-methoxypicolinate)
- 2169653-97-6(3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)
- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)
